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E4 protein, tomato - 127362-11-2

E4 protein, tomato

Catalog Number: EVT-1520372
CAS Number: 127362-11-2
Molecular Formula: C9H12F2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

E4 is classified as a ripening-related gene that is part of a larger family of genes involved in the ethylene response. It was initially identified through studies examining gene expression changes in response to ethylene treatment during fruit ripening (1). The E4 gene, along with other genes such as E8, is critical for understanding the molecular mechanisms that govern ripening and quality traits in tomatoes.

Synthesis Analysis

The synthesis of E4 protein involves several steps:

  1. Gene Activation: The transcription of the E4 gene is initiated by ethylene. Studies have shown that specific cis-elements within the promoter region of the E4 gene are essential for its responsiveness to ethylene (1).
  2. Transcription Factors: The E4/E8 binding protein interacts with sequences in the promoter region, facilitating transcription (1).
  3. Protein Translation: Once transcribed into mRNA, it is translated into the E4 protein, which then participates in downstream signaling pathways associated with ripening.

Technical details reveal that mutations within key promoter regions can significantly alter the expression levels of E4, indicating a complex regulatory mechanism involving multiple elements (1).

Molecular Structure Analysis
  • Molecular Weight: The approximate molecular weight and specific amino acid composition are still subjects of ongoing research.
  • Functional Domains: The protein may contain domains similar to those found in other transcription factors that regulate gene expression during fruit development.
Chemical Reactions Analysis

E4 protein does not participate directly in chemical reactions like enzymes but plays a role in signaling pathways that lead to various biochemical changes during ripening:

  • Ethylene Interaction: Upon binding to its receptor, ethylene activates signaling cascades that include E4 transcription.
  • Gene Regulation: The activated E4 protein can influence the expression of other genes involved in fruit softening, color change, and flavor development.
Mechanism of Action

The mechanism by which E4 operates involves several key steps:

  1. Ethylene Perception: Ethylene binds to its receptors on the cell membrane.
  2. Signal Transduction: This binding triggers a cascade of events leading to the activation of transcription factors, including those regulating E4.
  3. Transcription Activation: The upregulated expression of E4 leads to further downstream effects on genes responsible for fruit ripening processes (3).

Data indicate that when ethylene levels are manipulated (e.g., through inhibitors), the expression of E4 and its downstream targets can be significantly altered (5).

Physical and Chemical Properties Analysis
  • Solubility: As with many plant proteins, solubility may vary based on environmental conditions and post-translational modifications.
  • Stability: Stability under different pH levels and temperatures may influence its functionality during fruit ripening.

Chemical properties are largely dictated by its amino acid composition and structure but require further experimental validation for precise characterization.

Applications

The understanding of E4 protein's role has significant implications for agricultural science:

  • Genetic Engineering: Manipulating E4 expression can lead to improved fruit quality traits such as firmness and flavor (2).
  • Transgenic Plants: Hybrid promoters combining elements from both E4 and other genes have been developed to enhance or suppress specific traits related to ripening and shelf life (2).
  • Research Tool: The study of E4 provides insights into broader mechanisms of plant hormone action and gene regulation during developmental processes.
Introduction to the E4 Protein in Tomato Fruit Biology

Overview of Tomato Fruit Ripening as a Model System

Tomato (Solanum lycopersicum) is a premier model organism for studying fleshy fruit development due to its short life cycle, diploid genetics, well-annotated genome, and availability of natural and engineered mutants. Ripening involves coordinated biochemical changes—including color shift (chlorophyll degradation and lycopene accumulation), texture modification (cell wall disassembly), and flavor enhancement (sugar/acid balance and volatile synthesis). These processes are genetically programmed and influenced by environmental cues, making tomato ideal for dissecting ripening mechanisms at molecular and hormonal levels [2] [7].

Key ripening mutants such as ripening-inhibitor (rin), non-ripening (nor), and Never-ripe (Nr) have been instrumental in identifying regulatory hubs. For example:

  • rin: A MADS-box transcription factor (TF) mutation that abolishes ethylene synthesis and responsiveness.
  • Nr: A mutated ethylene receptor (SlETR3) conferring ethylene insensitivity.
  • Cnr: An epigenetic mutation in a SQUAMOSA promoter-binding protein [6] [8] [10].

Table 1: Key Tomato Ripening Mutants and Their Impacts

MutantGene FunctionPhenotypeEthylene System
rinMADS-box TF (SlMADS-RIN)Complete ripening blockadeSystem 1 and 2 impaired
norNAC-domain TFPartial ripening initiation onlySystem 2 impaired
NrEthylene receptor (SlETR3)Delayed and incomplete ripeningEthylene perception blocked
CnrSBP-box TF (epigenetic regulation)Mottled ripening, reduced pigmentationSystem 2 impaired

These mutants highlight the centrality of transcriptional networks and hormone signaling, positioning tomato as a reference system for comparative fruit biology [4] [8].

Role of Ethylene in Coordinating Ripening-Associated Gene Expression

Ethylene is the core regulator of climacteric ripening. Tomato employs two ethylene biosynthesis systems:

  • System 1: Autoinhibitory, low-level ethylene during fruit growth.
  • System 2: Autocatalytic, burst at ripening onset driven by ACS2, ACS4, and ACO1 genes [4] [7].

The ethylene signal transduction cascade involves:

  • Receptors (e.g., SlETR1/NR) inactivating CONSTITUTIVE TRIPLE RESPONSE1 (CTR1) upon ethylene binding.
  • SlEIN2 relaying the signal to the nucleus.
  • SlEILs (EIN3-like TFs) activating downstream ETHYLENE RESPONSE FACTORS (ERFs). Of 77 tomato ERFs, subclass E members (SlERF.E1–E4) show ripening-specific induction and are suppressed in rin, nor, and Nr mutants [2] [4].

ERFs bind cis-elements in promoters of ripening genes, coordinating traits like aroma (volatile synthesis) and softening (cell wall hydrolases). For example:

  • SlERF6 integrates ethylene and carotenoid pathways.
  • SlAP2a acts as a ripening repressor [2] [7].

Table 2: Ethylene-Responsive Genes in Tomato Ripening

GeneFunctionRegulation by EthyleneImpact on Ripening
ACS2/ACS4Ethylene biosynthesis (System 2)Positively regulated by RIN/NOREssential for ethylene burst
E4Ethylene responseDirectly induced by ethyleneRipening biomarker
E8Negative feedback of ethyleneEthylene-inducedModulates ethylene autocatalysis
PSY1Lycopene biosynthesisIndirectly via ERFsDrives color change

This transcriptional cascade demonstrates how ethylene specificity is achieved through ERF diversity [3] [5] [7].

Discovery and Significance of the E4 Gene and Its Protein Product

The E4 gene was identified in 1989 as an ethylene-responsive transcript rapidly induced during tomato ripening. Key characteristics include:

  • Induction Kinetics: mRNA accumulates within 1 hour of ethylene treatment in mature green fruit.
  • Developational Regulation: Expression peaks at the breaker stage (onset of color change) [1] [5].

Functional studies revealed:

  • Promoter Architecture: Two cis-elements are essential:
  • A distal region (-150 to -121 bp) for ethylene sensitivity.
  • A proximal region (-40 to +65 bp) overlapping the TATA box, bound by the E4/E8 DNA-binding protein (E4/E8 BP). Mutations here reduce promoter activity by >80% [3] [5].
  • Regulatory Protein: E4/E8 BP binds both E4 and E8 promoters but at distinct locations:
  • E4: -34 to -18 bp (overlaps TATA box).
  • E8: -936 to -920 bp (distal). Its activity increases at ripening onset, coordinating gene expression [1].

E4 is directly regulated by master transcriptional hubs:

  • RIN: ChIP-seq confirms RIN binding to the E4 promoter. CRISPR/Cas9-mediated RIN knockout reduces E4 expression by >90% [8] [10].
  • Ethylene Signaling: E4 induction requires functional EIN2/EILs. In slein2 mutants, E4 transcripts are undetectable [4].

Table 3: Molecular Characteristics of the E4 Gene and Protein

FeatureDetailFunctional Significance
Induction Timing1–2 hours post-ethylene exposureEarly biomarker of ethylene response
Promoter Cis-Elements-150 to -121 bp (ethylene-responsive); -40 to +65 bp (E4/E8 BP binding)Dual-element control ensures specificity
Protein FunctionPredicted cytoplasm localization; unknown biochemical roleHypothesized role in stress/ripening signaling
Regulatory InputsDirect activation by RIN, EILs, and ethyleneIntegrates developmental and hormonal cues

E4 serves as a critical node in ripening control, bridging ethylene signaling and developmental pathways. Its study has provided foundational insights into promoter structure and transcriptional regulation in plants [1] [3] [5].

Properties

CAS Number

127362-11-2

Product Name

E4 protein, tomato

Molecular Formula

C9H12F2O

Synonyms

E4 protein, tomato

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